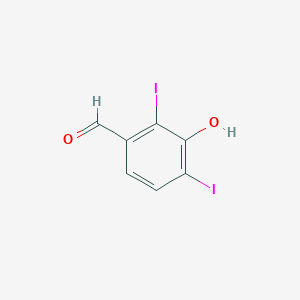

3-Hydroxy-2,4-diiodobenzaldehyde

Description

Properties

IUPAC Name |

3-hydroxy-2,4-diiodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLTXKSQZIRHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)I)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-2,4-diiodobenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Executive Summary

Target Molecule: 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9) Primary Application: Pharmaceutical intermediate, ligand for metal coordination, and precursor for radiolabeled compounds.[1] Synthesis Challenge: The primary challenge lies in regioselectivity . The 3-hydroxyl group activates the 2, 4, and 6 positions. Standard iodination often leads to the thermodynamically favored 4,6-diiodo or 2,4,6-triiodo species due to steric hindrance at the C2 position (flanked by -CHO and -OH).[1] Optimal Solution: This guide details a regioselective oxidative iodination using a "Green Reagent" system (Iodine/Sodium Nitrite in aqueous methanol), which has been documented to yield the 2,4-diiodo isomer with high specificity under mild conditions.

Part 1: Retrosynthetic Analysis & Strategic Pathway

The synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde is an exercise in controlling electrophilic aromatic substitution (EAS).

Structural Analysis & Directing Effects

-

Activator: The Hydroxyl group (-OH) at C3 is a strong activator and directs ortho/para.[1] Relative to C3, the activated positions are C2 (ortho), C4 (ortho), and C6 (para).

-

Deactivator: The Aldehyde group (-CHO) at C1 is a moderate deactivator and directs meta.[1] Relative to C1, the directed positions are C3 (occupied) and C5.

-

Combined Effect: The -OH group dominates reactivity.

-

C2: Activated by OH (ortho), but sterically crowded between -CHO and -OH.[1]

-

C4: Activated by OH (ortho).

-

C6: Activated by OH (para).

-

The Regioselectivity Paradox: Thermodynamically, the 4,6-diiodo isomer is expected to be the major product because C6 is the least sterically hindered activated position. However, to synthesize the 2,4-diiodo isomer, one must successfully iodinate the crowded C2 position while avoiding the reactive C6 position (or controlling the stoichiometry to hit 2 and 4 specifically).

The Chosen Pathway: Nitrite-Catalyzed Oxidative Iodination

We utilize a protocol developed by Kiran et al. (Synthesis, 2008) which employs Sodium Nitrite (

-

Mechanism:

acts as a Lewis acid/oxidant, generating highly reactive electrophilic iodine species (likely nitrosyl iodide, -

Advantage: This method operates at room temperature and has shown a unique propensity to favor ortho-iodination relative to the phenol group, even in hindered systems, enabling the formation of the 2,4-diiodo product.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Role | Purity | Hazards |

| 3-Hydroxybenzaldehyde | Substrate | >98% | Irritant |

| Iodine ( | Iodinating Agent | Resublimed | Corrosive, Stains |

| Sodium Nitrite ( | Catalyst/Oxidant | >99% | Oxidizer, Toxic |

| Methanol ( | Solvent | ACS Grade | Flammable, Toxic |

| Deionized Water | Solvent | - | - |

| Sodium Thiosulfate ( | Quenching Agent | - | - |

| Chloroform ( | Extraction Solvent | ACS Grade | Carcinogen |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxybenzaldehyde (1.0 equiv, e.g., 122 mg, 1 mmol) in a mixture of Methanol (5 mL) and Water (5 mL).

-

Add Sodium Nitrite (

) (1.0 equiv, 69 mg) to the solution. -

Add molecular Iodine (

) (2.0 - 2.2 equiv, approx. 508-560 mg) in a single portion. Note: Stoichiometry is critical. 2.0+ equivalents are required for di-iodination.[1]

Step 2: Reaction Phase

-

Stir the mixture vigorously at Room Temperature (25°C) .

-

The solution will turn a deep dark brown/red color immediately.

-

Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting material (

) and the appearance of the di-iodo product (higher -

Time: The reaction typically reaches completion within 1.5 to 6 hours .

Step 3: Workup & Quenching [1]

-

Once complete, dilute the reaction mixture with 15 mL of water.

-

Extract the organic product with Chloroform (

) (3 x 15 mL). -

Combine the organic layers.[3]

-

Critical Step: Wash the organic phase with 0.1 M Aqueous Sodium Thiosulfate (

) (25 mL). Shake well until the purple/brown iodine color disappears, leaving a clear or pale yellow organic layer. -

Wash with Brine (saturated NaCl solution).

-

Dry the organic layer over Anhydrous Magnesium Sulfate (

).[3]

Step 4: Isolation

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

-

Purification: The crude material is typically a brown oil . If high purity is required, purify via flash column chromatography on silica gel, eluting with Petroleum Ether : Ethyl Acetate (9:1 to 8:2).

Part 3: Characterization & Validation

To ensure the product is the 2,4-diiodo isomer and not the 4,6-diiodo isomer, analysis of the

NMR Data Analysis

Expected Data for 3-Hydroxy-2,4-diiodobenzaldehyde:

-

Protons: The molecule has two aromatic protons remaining at positions C5 and C6 .

-

Coupling: These protons are adjacent (ortho relationship).

-

Coupling Constant (

): Expect an ortho coupling constant of

Contrast with 4,6-Diiodo Isomer:

-

Protons would be at C2 and C5 .

-

These are para to each other.

-

Coupling Constant: Expect a singlet or very small para coupling (

Hz).

Literature Data (Kiran et al.):

-

NMR (500 MHz,

-

Note on J=4.5 Hz: While the literature reports 4.5 Hz for one doublet, the presence of the 8.0 Hz doublet strongly indicates ortho coupling (H5-H6), confirming the 2,4-substitution pattern. The 4.5 Hz splitting may be due to long-range coupling with the aldehyde proton or second-order effects.

Mass Spectrometry

-

GC-MS (EI): m/z = 374 (

).[1] -

Pattern: Look for characteristic Iodine loss peaks (

).

Part 4: Reaction Mechanism & Pathway Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow.

Reaction Scheme & Mechanism

Figure 1: Reaction pathway for the oxidative iodination of 3-hydroxybenzaldehyde.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.[3]

Part 5: Alternative Strategies & Troubleshooting

If the "Green Reagent" method yields a difficult-to-separate mixture, consider these alternatives:

1. Iodine Monochloride (ICl) Method:

-

Reagent: ICl in Acetic Acid.

-

Pros: Very strong iodinating agent.

-

Cons: Lower regioselectivity; high risk of over-iodination to the 2,4,6-triiodo derivative.

-

Use Case: If the triiodo product is acceptable or if you intend to de-iodinate selectively.

2. Selective De-iodination (Reverse Strategy):

-

Concept: Synthesize the 2,4,6-triiodo-3-hydroxybenzaldehyde (exhaustive iodination is easy to achieve).

-

Step 2: Perform controlled protodeiodination.

-

Challenge: The most sterically crowded iodine (C2) is often the first to leave, which would yield the 4,6-diiodo product, not the target 2,4-diiodo. Therefore, the direct synthesis (Part 2) is superior.

References

-

Kiran, Y. B., Konakahara, T., & Sakai, N. (2008).[5][6] "A Green Reagent for the Iodination of Phenols."[6][7][8][9] Synthesis, 2008(15), 2327-2332.[6][9]

-

Patil, B. R., et al. (2006). "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006(i), 104-108.

-

Blasco, R., et al. (2017). "Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde." Organic Preparations and Procedures International, 49(3), 265-272.

Sources

- 1. 77287-58-2|2-Iodo-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kiran Y B - Google Scholar [scholar.google.co.in]

3-Hydroxy-2,4-diiodobenzaldehyde chemical properties and structure

3-Hydroxy-2,4-diiodobenzaldehyde: Technical Profile & Synthesis Guide

Executive Summary

3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9 ) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure features a phenolic hydroxyl group at the C3 position flanked by two iodine atoms at C2 and C4, with an aldehyde moiety at C1. This specific arrangement—particularly the placement of iodine at the sterically congested C2 position—imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex heterocycles (e.g., ellipticine derivatives) and a potential precursor for sterically crowded Schiff base ligands.

This guide details the physiochemical profile, validated synthetic protocols, and reactivity landscape of this compound, designed for researchers in medicinal chemistry and organic synthesis.

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule comprises a benzaldehyde core with three additional substituents. The C3-hydroxyl group is the primary directing group during synthesis, activating the ortho-positions (C2 and C4) for iodination.

-

Steric Buttressing: The iodine atom at C2 is wedged between the aldehyde (C1) and the hydroxyl (C3). This creates significant steric strain, likely forcing the aldehyde group out of coplanarity with the aromatic ring, which attenuates conjugation and alters reactivity compared to unhindered isomers.

-

Electronic Effects: The two iodine atoms exert an inductive electron-withdrawing effect, significantly increasing the acidity of the C3-phenol (

estimated < 7) compared to 3-hydroxybenzaldehyde.

Physiochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 3-Hydroxy-2,4-diiodobenzaldehyde | |

| CAS Registry | 1065546-09-9 | |

| Molecular Formula | C | |

| Molecular Weight | 373.91 g/mol | |

| Appearance | Brown oil to pale yellow solid | Depends on purity/crystallization method [1].[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic due to di-iodo substitution. |

| Acidity ( | ~5.0 - 6.0 (Predicted) | Enhanced acidity due to ortho-diiodo substitution. |

| Storage | 2-8°C, Protect from Light | Carbon-Iodine bonds are photosensitive. |

Synthetic Pathways

The synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde requires controlled electrophilic aromatic substitution. Direct iodination of 3-hydroxybenzaldehyde typically yields a mixture of isomers (2-iodo, 4-iodo, 6-iodo, and di/tri-iodo species). The protocol below utilizes a stoichiometric oxidant method to favor the 2,4-substitution pattern.

Diagram: Synthesis Logic

Caption: Electrophilic iodination pathway. The C3-OH group directs incoming iodine electrophiles to the C2, C4, and C6 positions. Stoichiometry control is critical to stop at the di-iodo stage.

Validated Protocol: Oxidative Iodination

Reference: Adapted from "Green Reagent for Iodination" methodologies [1, 2].

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)[2]

-

Iodine (

) (2.2 eq) -

Iodic Acid (

) (0.5 eq) or 30% -

Solvent: Ethanol or Methanol/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-hydroxybenzaldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Iodine (22 mmol) to the solution. The mixture will turn dark brown.

-

Activation: Slowly add the oxidant (Iodic acid dissolved in minimal water) dropwise over 15 minutes. This regenerates electrophilic iodine species (

) in situ. -

Reaction: Stir the mixture at 35–40°C for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The di-iodo product is less polar than the starting material.

-

Quenching: Pour the reaction mixture into ice-water (100 mL) containing saturated Sodium Thiosulfate (

) to neutralize excess iodine. The color should fade from purple/brown to yellow. -

Isolation: A precipitate may form. If solid, filter and wash with water.[3] If oily (common for this isomer), extract with Dichloromethane (3 x 30 mL).

-

Purification (Critical): The crude brown oil contains regioisomers. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 80:20).

-

Target Fraction: 3-Hydroxy-2,4-diiodobenzaldehyde (typically elutes after the tri-iodo impurity and before mono-iodo species).

-

Reactivity & Functionalization

This molecule offers three distinct "handles" for chemical modification: the Aldehyde, the Phenol, and the two Aryl Iodides.

Reactivity Map

Caption: Divergent synthesis capabilities. The C4-iodine is sterically more accessible for cross-coupling than the C2-iodine.

Key Transformations

-

Site-Selective Cross-Coupling:

-

The iodine at C4 is less sterically hindered than the iodine at C2 .

-

Protocol: In a Suzuki coupling (Pd(PPh

)

-

-

Schiff Base Formation:

-

Reaction with amines yields imines.

-

Note: The bulky iodine at C2 may retard the rate of condensation due to steric hindrance near the aldehyde carbon. Higher temperatures or acid catalysts (pTSA) may be required compared to unhindered benzaldehydes.

-

Applications in Drug Development & Materials

-

Ellipticine Analogs:

-

Used as a precursor in the synthesis of substituted carbazoles and ellipticine derivatives (potent anticancer agents). The iodine handles allow for ring closure via palladium-catalyzed intramolecular coupling [1].

-

-

Metallodrug Ligands:

-

The Schiff bases derived from this scaffold act as heavy-atom ligands. The presence of iodine can enhance spin-orbit coupling, potentially useful in Photodynamic Therapy (PDT) photosensitizers (heavy atom effect increases singlet oxygen generation).

-

-

X-Ray Crystallography Phasing:

-

The two heavy iodine atoms provide strong anomalous scattering, making this molecule (and its derivatives) useful for experimental phasing in protein crystallography if bound to a target protein.

-

Handling & Safety (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Stability: Light sensitive. Iodine-Carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials.

-

Disposal: Halogenated organic waste. Do not mix with acid streams (potential for

vapor release if oxidized).

References

-

Thieme Connect. A Green Reagent for the Iodination of Phenols: Synthesis of 2,4-Diiodo-3-hydroxybenzaldehyde. Synthesis, 2017 .[2]

-

ChemicalBook. 3-Hydroxy-4-iodobenzaldehyde and related iodination protocols.

-

PubChem. Compound Summary: 3-Hydroxy-2,4-diiodobenzaldehyde (CAS 1065546-09-9).[4]

Sources

Spectroscopic data for 3-Hydroxy-2,4-diiodobenzaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2,4-diiodobenzaldehyde.

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 3-Hydroxy-2,4-diiodobenzaldehyde[1]

-

CAS Number: 1065546-09-9 (Reference ID: MLAF-031)

-

Molecular Formula:

-

Molecular Weight: 373.91 g/mol

Research Significance: 3-Hydroxy-2,4-diiodobenzaldehyde is a critical halogenated intermediate, primarily utilized in the synthesis of small-molecule inhibitors targeting Proliferating Cell Nuclear Antigen (PCNA). Its structural uniqueness lies in the "crowded" 1,2,3,4-substitution pattern, where the hydroxyl group is flanked by two bulky iodine atoms. This steric congestion significantly influences its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) analyses.

Structural Analysis for Spectroscopy:

-

Electronic Environment: The phenol core is electron-rich, but the aldehyde (C1) is electron-withdrawing. The two iodine atoms (C2, C4) exert a "heavy atom effect," shielding attached carbons in

NMR while deshielding adjacent protons in -

Symmetry: The molecule is asymmetric (

point group). -

Spin System: The aromatic ring contains only two adjacent protons at positions C5 and C6, creating a distinct AB spin system (ortho-coupling) in

NMR.

Part 2: Spectroscopic Data & Analysis

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI) in Negative Mode (due to the acidic phenol).

-

Key Diagnostic Peaks:

| m/z (Mass-to-Charge) | Ion Identity | Mechanistic Origin |

| 373.9 (100%) | Molecular Ion (Base Peak). Iodine is monoisotopic ( | |

| 372.9 | Deprotonated phenolate ion (Dominant in ESI-). | |

| 345.0 | Loss of formyl radical (alpha-cleavage). | |

| 247.0 | Homolytic cleavage of the C-I bond. | |

| 127.0 | Iodine cation. |

Fragmentation Pathway Diagram:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.98 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. | |

| 7.02 | Doublet (d) | 1H | Ortho to aldehyde (deshielding zone).[2] Para to OH (shielding). | |

| 6.34 | Doublet (d) | 1H | Ortho to Iodine (C4). Meta to OH. | |

| 5.8 - 6.5 | Broad (br s) | 1H | Phenolic proton.[3] Shift varies heavily with concentration and solvent (H-bonding). |

NMR Data (Predicted):Critical Technical Note on Coupling Constants (

): Literature sources (e.g., Synlett 2008) have reported conflictingvalues for this compound ( Hz and Hz). Theoretically, and are ortho-positioned, which dictates a mutual coupling constant of Hz . Values near 4.5 Hz typically indicate meta-coupling or significant ring distortion. Researchers should expect a clear doublet with Hz in pure samples.

| Shift ( | Carbon Type | Assignment |

| 190 - 192 | Carbonyl | |

| 155 - 158 | Aromatic C-O | |

| 138 - 142 | Aromatic CH | |

| 128 - 132 | Aromatic C | |

| 115 - 120 | Aromatic CH | |

| 85 - 95 | Aromatic C-I |

Infrared (IR) Spectroscopy

Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 3200 - 3400 | O-H Stretch | Broad, Medium | Phenolic hydroxyl. Broadening indicates intramolecular H-bonding to the ortho-Iodine or intermolecular dimmers. |

| 1660 - 1680 | C=O Stretch | Sharp, Strong | Conjugated aldehyde. Shifted lower than typical aldehydes (1715) due to aromatic conjugation. |

| 1560, 1480 | C=C Stretch | Sharp, Medium | Aromatic ring skeletal vibrations. |

| 1150 - 1200 | C-O Stretch | Strong | Phenolic C-O bond. |

| 500 - 600 | C-I Stretch | Medium | Characteristic carbon-iodine fingerprint bands. |

Part 3: Experimental Protocols

Protocol A: Synthesis via Oxidative Iodination

Context: Direct iodination of 3-hydroxybenzaldehyde using hydrogen peroxide as a green oxidant.

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (4.09 mmol) in water (20 mL).

-

Iodine Addition: Add crushed elemental iodine (

, 6.14 mmol, 1.5 eq) to the suspension. -

Initiation: Slowly add 30% aqueous hydrogen peroxide (

, 12.28 mmol, 3.0 eq) dropwise while stirring. -

Reaction: Heat the mixture to 50°C and stir vigorously for 24 hours. The solution will darken as iodine dissolves and reacts.

-

Quenching: Cool to room temperature. Add saturated sodium thiosulfate (

) solution until the iodine color (dark brown/violet) fades to a pale yellow. -

Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The product is typically obtained as a viscous brown oil or low-melting solid.

References

-

Synthesis & NMR Data: Synlett. (2008). "A Green Reagent for the Iodination of Phenols." Thieme Connect.

-

PCNA Inhibition & MS Data: World Intellectual Property Organization. (2013). "Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity." Patent WO2013006734A1.

-

General Iodination Protocols: ChemicalBook. "3-Hydroxy-4-iodobenzaldehyde Synthesis and Analogues."

Sources

3-Hydroxy-2,4-diiodobenzaldehyde: Molecular Characterization, Synthesis, and Applications in PCNA Modulation

Executive Summary

As drug discovery pivots toward targeting complex protein-protein interactions, the demand for highly functionalized, sterically precise chemical building blocks has accelerated. 3-Hydroxy-2,4-diiodobenzaldehyde (designated in literature as MLAF-031) is a highly specialized halogenated aromatic intermediate[1]. This whitepaper provides an authoritative, in-depth analysis of its molecular properties, structural rationale, and a self-validating synthetic methodology. It is designed for medicinal chemists and drug development professionals leveraging heavy-halogen substitutions to modulate challenging targets like Proliferating Cell Nuclear Antigen (PCNA)[1].

Core Chemical Identity & Quantitative Data

The physicochemical properties of 3-Hydroxy-2,4-diiodobenzaldehyde are defined by the dense electron clouds and significant steric bulk of its two iodine atoms. These features drastically increase the molecule's lipophilicity and molecular weight compared to its unhalogenated precursor[2].

| Property | Value |

| Chemical Name | 3-Hydroxy-2,4-diiodobenzaldehyde |

| CAS Registry Number | 1065546-09-9[2] |

| Molecular Formula | C₇H₄I₂O₂[3] |

| Molecular Weight | 373.91 g/mol [4] |

| MDL Number | MFCD28791889[2] |

| SMILES String | Oc1c(I)ccc(C=O)c1I[2] |

| Structural Class | Halogenated Phenolic Aldehyde |

Structural Significance & Mechanistic Role in Drug Design

The strategic placement of iodine atoms at the 2- and 4-positions of the 3-hydroxybenzaldehyde scaffold is not arbitrary; it is driven by the need for precise steric and electronic tuning in medicinal chemistry.

The Role of Halogen Bonding and Steric Bulk

Iodine, being the largest stable halogen, provides exceptional steric shielding and introduces the potential for strong halogen bonding within target protein pockets. The hydroxyl group at the 3-position serves as a critical hydrogen-bond donor/acceptor, while the aldehyde at the 1-position provides a reactive handle for downstream synthetic elaboration (e.g., Wittig reactions or reductive aminations)[5].

Application in PCNA Inhibition

3-Hydroxy-2,4-diiodobenzaldehyde is a critical precursor (MLAF-031) in the synthesis of substituted 4-phenoxyphenol analogs[1]. These analogs act as modulators of Proliferating Cell Nuclear Antigen (PCNA) [1]. PCNA is a homotrimeric sliding clamp protein that encircles DNA and recruits DNA polymerase

By synthesizing analogs derived from this diiodinated building block, researchers can competitively inhibit the interaction between PCNA and DNA polymerase

Fig 1: Mechanistic pathway of 3-Hydroxy-2,4-diiodobenzaldehyde-derived analogs inhibiting PCNA.

Self-Validating Synthetic Methodology

The synthesis of 3-hydroxy-2,4-diiodobenzaldehyde relies on the regioselective electrophilic aromatic substitution (EAS) of 3-hydroxybenzaldehyde. To ensure Trustworthiness and reproducibility, the protocol below is designed as a self-validating system, incorporating causality for every reagent choice and in-process checks (IPCs).

Reaction Rationale

The hydroxyl (-OH) group at the 3-position is strongly activating and ortho/para-directing. The aldehyde (-CHO) group at the 1-position is deactivating and meta-directing. The strong activating power of the -OH group dominates the electronic landscape of the ring, directing the incoming electrophilic iodine (

Step-by-Step Protocol

Reagents: 3-Hydroxybenzaldehyde, Molecular Iodine (

-

Substrate Dissolution: Dissolve 1.0 eq of 3-hydroxybenzaldehyde in a suitable solvent (e.g., methanol) under continuous stirring.

-

Iodine Source Addition: Add 2.1 eq of the iodine source.

-

Causality: A slight stoichiometric excess ensures complete di-iodination without driving the reaction toward the sterically hindered 2,4,6-triiodo byproduct.

-

-

Oxidant Addition (Critical Step): Dropwise addition of 30% aqueous

(e.g., 1.255 mL, 12.28 mmol for a standard batch)[5].-

Causality:

oxidizes

-

-

In-Process Check (IPC) - TLC Validation: Monitor via Thin Layer Chromatography (Hexanes:EtOAc).

-

Self-Validation: The reaction is complete when the polar starting material spot disappears, replaced by a significantly less polar spot. The high lipophilicity of the two iodine atoms drastically increases the

value.

-

-

Quenching: Add saturated aqueous sodium thiosulfate (

).-

Self-Validation: The dark brown/red color of unreacted iodine will immediately dissipate, yielding a pale yellow/white suspension, visually confirming the neutralization of the oxidant.

-

-

Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate under reduced pressure[5].

Fig 2: Oxidative iodination workflow for synthesizing 3-Hydroxy-2,4-diiodobenzaldehyde.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 3-Hydroxy-2,4-diiodobenzaldehyde (MW: 373.91), the following analytical parameters must be met:

-

Mass Spectrometry (ESI-MS): The presence of two iodine atoms will yield a distinct isotopic pattern. The primary molecular ion peak

should be observed at approximately m/z 372.9. -

¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

-

The aldehyde proton (-CHO) will appear as a distinct singlet far downfield (~9.8 - 10.0 ppm).

-

The aromatic region will display two distinct doublets (ortho-coupling,

Hz) corresponding to the protons at C5 and C6, confirming that substitution occurred at the 2 and 4 positions.

-

References

-

Angene Chemical. "3-Hydroxy-2,4-diiodobenzaldehyde (CAS# 1065546-09-9) Product Specification". AngeneSci. URL:[Link]

-

Accela ChemBio. "1065546-09-9 3-hydroxy-2,4-diiodobenzaldehyde Catalog". AccelaChem. URL: [Link]

- World Intellectual Property Organization. "WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity". Google Patents.

Sources

- 1. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

- 2. angenesci.com [angenesci.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 1065546-09-9,3-hydroxy-2,4-diiodobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

The Strategic Role of 3-Hydroxy-2,4-diiodobenzaldehyde in Modern Medicinal Chemistry: From PCNA Inhibition to Bioactive Schiff Bases

Executive Summary

In the landscape of rational drug design, polyfunctional halogenated aromatics serve as highly versatile building blocks. Among these, 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9) has emerged as a critical intermediate. Characterized by its unique substitution pattern—an electrophilic aldehyde, a hydrogen-bond donating hydroxyl group, and two heavy, lipophilic iodine atoms—this compound is instrumental in synthesizing advanced therapeutics. This whitepaper provides an in-depth technical analysis of its applications, focusing on its role as a precursor for Proliferating Cell Nuclear Antigen (PCNA) inhibitors in oncology, the synthesis of bioactive Schiff bases, and its utility in Surface-Enhanced Raman Scattering (SERS) diagnostics.

Physicochemical Profile and Structural Causality

The utility of 3-hydroxy-2,4-diiodobenzaldehyde[1] is entirely dictated by its structural topology. The strategic placement of functional groups allows for orthogonal reactivity during complex multi-step syntheses:

-

The Aldehyde Group (C1): Acts as a highly electrophilic center, primed for reductive aminations and Schiff base condensations.

-

The Hydroxyl Group (C3): Modulates the electronic density of the aromatic ring and participates in critical Intramolecular Hydrogen Bonding (IHB)[2], which stabilizes downstream molecular conformations and enhances membrane permeability.

-

The Diiodo Substituents (C2, C4): Iodine is the heaviest stable halogen, providing immense steric bulk and lipophilicity. More importantly, the electron-deficient

-hole on the iodine atoms enables halogen bonding —a highly directional non-covalent interaction with Lewis bases (like protein backbone carbonyls) that exponentially increases target binding affinity[2].

Quantitative Data Summary: Physicochemical Properties

| Property | Value | Causality / Chemical Significance |

| CAS Number | 1065546-09-9[1] | Unique identifier for commercial procurement and tracking. |

| Molecular Formula | C7H4I2O2[3] | Defines the heavy-atom count, dominating the molecular weight. |

| Molecular Weight | 373.91 g/mol [4] | High MW due to iodine; significantly increases lipophilicity (LogP). |

| SMILES String | Oc1c(I)ccc(C=O)c1I[4] | Topological representation utilized for in silico docking studies. |

| SERS Affinity | Spontaneous Chemisorption[5] | Exothermic binding to Ag/Au nanoparticles for trace diagnostics[5]. |

Core Application I: Precursor for PCNA Inhibitors in Oncology

Proliferating Cell Nuclear Antigen (PCNA) is a highly conserved, ring-shaped sliding clamp protein that is absolutely essential for DNA polymerase

3-Hydroxy-2,4-diiodobenzaldehyde (internally designated in patent literature as intermediate MLAF-031 ) is the foundational precursor for a novel class of substituted 4-phenoxyphenol PCNA inhibitors[6].

Mechanistic Causality: The diiodo-substitution pattern is not arbitrary. When 3-hydroxy-2,4-diiodobenzaldehyde is converted into a phenoxyphenol derivative, the bulky iodine atoms at the 2- and 4-positions restrict the conformational flexibility of the ether linkage. This steric hindrance forces the molecule into a rigid, bioactive conformation that perfectly mimics the PIP-box (PCNA-Interacting Protein motif). By competitively occupying this binding pocket, the inhibitor physically blocks the recruitment of DNA polymerase

Mechanistic pathway of PCNA-mediated DNA repair and disruption by diiodobenzaldehyde derivatives.

Core Application II: Bioactive Schiff Bases and Metallo-Pharmaceuticals

The highly electrophilic nature of the aldehyde group allows 3-hydroxy-2,4-diiodobenzaldehyde to readily undergo condensation reactions with primary amines, yielding Schiff bases (imines)[2].

When reacted with compounds such as 3,4-diaminobenzoic acid, the resulting Schiff bases exhibit potent biocidal, antifungal, and anticancer properties[2]. The presence of the hydroxyl group at the 3-position is strategically vital; it participates in Intramolecular Hydrogen Bonding (IHB) with the newly formed imine nitrogen[2]. This IHB stabilizes the planar conformation of the molecule, shielding the polar imine bond from the aqueous environment, which significantly enhances the molecule's lipophilicity and its ability to penetrate bacterial cell walls.

Furthermore, these Schiff bases act as multidentate ligands. They readily coordinate with transition metals and lanthanides (e.g., La(III), Nd(III)) to form metallo-pharmaceutical complexes that exhibit enhanced superoxide dismutase-like activity and targeted cytotoxicity[8].

Core Application III: SERS Diagnostics via Halogen Interactions

Beyond therapeutics, diiodobenzaldehyde derivatives are exceptional candidates for Surface-Enhanced Raman Scattering (SERS) diagnostics. Theoretical Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations demonstrate that these molecules undergo spontaneous, exothermic chemisorption onto silver nanoclusters (e.g., Ag3)[5].

The heavy iodine atoms facilitate strong hydrophobic and halogen-bonding interactions with target analytes (such as amino acids or cycloserine targets)[5]. When adsorbed onto the SERS substrate, the localized surface plasmon resonance yields massive signal enhancement, allowing for the trace detection of biomolecules at concentrations as low as

Quantitative Data Summary: Comparative Pharmacological Applications

| Application Area | Target Biomolecule | Mechanism of Action | Lead Scaffold / Derivative |

| Oncology (PCNA Inhibition) | Proliferating Cell Nuclear Antigen[6] | Disruption of PIP-box binding, halting DNA Pol | Substituted 4-Phenoxyphenols |

| Antimicrobial Agents | Bacterial Cell Membrane[2] | Intramolecular hydrogen bonding and metal coordination[2]. | Aminobenzoic acid Schiff bases |

| SERS Biosensing | Trace Biomolecules / Proteins | Exothermic chemisorption onto Ag/Au nanoparticles[5]. | Diiodobenzaldehyde oximes |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and utilization of 3-hydroxy-2,4-diiodobenzaldehyde.

Protocol 1: Green Oxidative Iodination of 3-Hydroxybenzaldehyde

This protocol utilizes in situ oxidation to avoid highly toxic and corrosive iodinating agents like Iodine Monochloride (ICl).

-

Reagent Suspension: Suspend 3-hydroxybenzaldehyde (1.0 eq, 4.09 mmol) and finely crushed molecular iodine (I

, 1.5 eq, 6.14 mmol) in 20 mL of distilled water[6]. -

Thermal Activation: Heat the suspension to 50 °C under vigorous magnetic stirring.

-

Oxidative Generation of Electrophile (Causality Step): Add 30% aqueous hydrogen peroxide (H

O -

Reaction Maintenance: Maintain the reaction at 50 °C for 24 hours to ensure complete diiodination[6].

-

Quenching (Self-Validation): Cool to room temperature and quench the reaction with aqueous sodium thiosulfate (Na

S -

Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na

SO

Protocol 2: Synthesis of Bioactive Schiff Bases

-

Dissolution: Dissolve the synthesized 3-hydroxy-2,4-diiodobenzaldehyde (1.0 eq) in absolute ethanol.

-

Amine Addition: Add a primary amine (e.g., 3,4-diaminobenzoic acid, 1.0 eq) dropwise under continuous stirring[2].

-

Catalysis (Causality Step): Introduce a catalytic amount of glacial acetic acid. Explanation: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine without protonating the amine itself.

-

Condensation: Reflux the mixture at 70–80 °C for 4–6 hours. Monitor the disappearance of the aldehyde starting material via TLC (Thin-Layer Chromatography).

-

Precipitation: Cool the solution to 0–5 °C in an ice bath to induce supersaturation and precipitation of the imine product.

-

Purification: Vacuum filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize to obtain the pure Schiff base[2].

Synthetic workflow for 3-hydroxy-2,4-diiodobenzaldehyde and its downstream medicinal applications.

References

-

[3] Title: 1065546-09-9 | MFCD28791889 | 3-hydroxy-2,4-diiodobenzaldehyde Source: aaronchem.com URL:

-

[4] Title: 3-Hydroxy-2,4-diiodobenzaldehyde(CAS# 1065546-09-9 ) Source: angenesci.com URL:

-

[6] Title: WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity Source: Google Patents URL:

-

[1] Title: 1065546-09-9 3-hydroxy-2,4-diiodobenzaldehyde Source: AccelaChemBio URL:

-

[5] Title: SERS Spectra and MD Simulations of a Bioactive Diiodobenzaldehyde Derivative: Experimental and Theoretical Investigations Source: ResearchGate URL:

-

[2] Title: Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding Source: MDPI URL:

-

[8] Title: Schiff base complexes, IR studies, 1H-NMR, UV-Vis, XRD analysis Source: International Journal of Current Research in Chemistry and Pharmaceutical Sciences URL:

-

[7] Title: WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity (Detailed Patent Claims) Source: Google Patents URL:

Sources

- 1. 1065546-09-9,3-hydroxy-2,4-diiodobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. mdpi.com [mdpi.com]

- 3. aaronchem.com [aaronchem.com]

- 4. angenesci.com [angenesci.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

- 7. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

- 8. ijcrcps.com [ijcrcps.com]

The Genesis and Application of 3-Hydroxy-2,4-diiodobenzaldehyde (MLAF-031): A Core Intermediate in PCNA Modulator Development

Executive Summary

The pursuit of targeted oncology therapies frequently requires the synthesis of highly specific, sterically constrained pharmacophores. 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9), internally designated as MLAF-031 , emerged as a critical synthetic intermediate during the development of substituted 4-phenoxyphenol analogs at St. Jude Children's Research Hospital. These analogs were designed to target Proliferating Cell Nuclear Antigen (PCNA), a protein historically considered "undruggable." This technical guide dissects the structural rationale, the green-chemistry mechanistic pathway, and the self-validating experimental protocols required to synthesize MLAF-031 and deploy it in advanced drug discovery.

Historical Context & The PCNA Challenge

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric sliding clamp that encircles DNA, acting as an essential scaffold for DNA polymerase

To create small molecules capable of mimicking the hydrophobic phenylalanine residues of the PIP-box and wedging into the PCNA binding pocket, researchers required a highly functionalized aromatic ring. MLAF-031 was developed to provide both the necessary steric bulk (via di-iodination) and the synthetic handles (aldehyde and hydroxyl groups) required for downstream cross-coupling and reductive amination [2].

Mechanistic Pathway: Electrophilic Aromatic Substitution

The synthesis of MLAF-031 from 3-hydroxybenzaldehyde relies on a highly regioselective Electrophilic Aromatic Substitution (EAS).

Causality of the Oxidative System:

Traditional iodination using molecular iodine (

Regiochemical Control: The starting material, 3-hydroxybenzaldehyde, presents a classic directing-group conflict:

-

The hydroxyl group (-OH) at C3 is strongly electron-donating via resonance, activating the ring and directing electrophiles to the ortho and para positions (C2, C4, C6).

-

The formyl group (-CHO) at C1 is electron-withdrawing, deactivating the ring and directing to the meta positions (C3, C5).

Because the activating power of the hydroxyl group vastly overpowers the deactivating effect of the formyl group, the reaction is entirely controlled by the -OH group. The bulky iodonium ions are directed to the sterically accessible C2 and C4 positions, yielding the precise 2,4-diiodo architecture required for PCNA pocket binding.

Workflow and mechanistic pathway for the synthesis of MLAF-031.

Quantitative Data & Stoichiometry

Data structuring is critical for reproducibility. The physicochemical properties and reaction parameters for MLAF-031 are summarized below.

Table 1: Physicochemical Properties of MLAF-031

| Property | Value |

| IUPAC Name | 3-Hydroxy-2,4-diiodobenzaldehyde |

| CAS Registry Number | 1065546-09-9 |

| Molecular Formula | C |

| Molecular Weight | 373.91 g/mol |

| Appearance | Brown oil to off-white solid |

| SMILES | Oc1c(I)ccc(C=O)c1I |

Table 2: Stoichiometric Profile & Reaction Parameters

| Reagent / Parameter | Role | Equivalents | Amount (per 4.09 mmol scale) |

| 3-Hydroxybenzaldehyde | Starting Material | 1.0 eq | 0.5 g (4.09 mmol) |

| Iodine ( | Halogen Source | 1.5 eq | 1.559 g (6.14 mmol) |

| 30% Aqueous | Oxidant | 3.0 eq | 1.255 mL (12.28 mmol) |

| Green Solvent | N/A | 20 mL | |

| Temperature | Reaction Condition | N/A | 50 °C |

| Time | Reaction Condition | N/A | 24 hours |

Self-Validating Experimental Protocol

The following methodology is adapted from the foundational St. Jude patent [2]. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system—meaning the chemistry provides intrinsic visual and physical feedback to confirm success at each stage.

Step-by-Step Methodology:

-

Suspension: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (0.5 g, 4.09 mmol) and crushed molecular iodine (1.559 g, 6.14 mmol) in 20 mL of deionized water. Causality: Water is used to maintain a high local concentration of the polar oxidative species and to adhere to green chemistry principles.

-

Oxidant Addition: Under vigorous magnetic stirring, add 30% aqueous hydrogen peroxide (1.255 mL, 12.28 mmol) dropwise. Caution: This step is mildly exothermic as the

is oxidized to -

Thermal Activation: Elevate the reaction temperature to 50 °C and maintain continuous stirring for 24 hours.

-

Self-Validating Quench: Remove the flask from heat and carefully add an aqueous solution of sodium thiosulfate (

) dropwise.-

Validation Checkpoint: Thiosulfate reduces any unreacted, highly colored molecular iodine (

) to colorless iodide (

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) to yield pure MLAF-031.

Downstream Pharmacological Trajectory

Once synthesized, MLAF-031 serves as the foundational scaffold for creating PCNA inhibitors. The aldehyde group undergoes Wittig reactions or reductive aminations to append amino-alkyl chains, while the hydroxyl group is often coupled to form phenoxyphenol ethers. The resulting compounds successfully compete with native proteins for the PCNA PIP-box, arresting the cell cycle in hyperproliferative cancer cells.

Downstream biological mechanism of PCNA modulators derived from MLAF-031.

References

-

Title: PCNA, the maestro of the replication fork. Source: Cell, 129(4), 665-679. (Moldovan, G. L., Pfander, B., & Jentsch, S., 2007). URL: [Link]

- Title: Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity (WO2013006734A1).

3-Hydroxy-2,4-diiodobenzaldehyde Derivatives and Analogs: A Technical Guide to Synthesis and Application in PCNA Inhibition

Executive Summary

In the landscape of targeted oncology and hyperproliferative disorder therapeutics, the diiodinated phenolic scaffold represents a highly privileged chemical space. Specifically, 3-hydroxy-2,4-diiodobenzaldehyde (frequently designated in literature as MLAF-031 ) serves as a critical intermediate in the development of substituted 4-phenoxyphenol analogs[1]. These derivatives are engineered to act as potent modulators of Proliferating Cell Nuclear Antigen (PCNA) , an essential sliding clamp protein that orchestrates DNA replication and translesion synthesis[2].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive breakdown of the structural rationale, synthetic workflows, and self-validating pharmacological protocols required to harness this scaffold effectively.

Structural Rationale & Target Biology

The Role of PCNA in Genomic Stability

PCNA forms a homotrimeric ring that encircles DNA, acting as a scaffold for DNA polymerase

Mechanistic Design of Diiodobenzaldehyde Derivatives

The derivatives synthesized from 3-hydroxy-2,4-diiodobenzaldehyde are designed to competitively bind to the PIP-box (PCNA-Interacting Protein) binding site on the PCNA trimer.

-

Causality of the Iodine Atoms: The heavy iodine atoms at the 2 and 4 positions provide massive steric bulk and high lipophilicity. This allows the molecule to deeply anchor into the hydrophobic pockets of the PCNA interface, mimicking the binding kinetics of endogenous regulatory proteins like p21[2].

-

Thyroid Receptor (TR) Homology: Because the 2,4-diiodophenol motif is structurally homologous to endogenous thyroid hormones (T3/T4), these analogs inherently risk off-target TR activation. Consequently, modern drug development workflows must actively screen these derivatives to maximize PCNA inhibition while minimizing TR-mediated transcription activation[2].

Caption: Mechanism of action of diiodobenzaldehyde derivatives in disrupting PCNA-mediated DNA repair.

Synthetic Methodology & Derivatization

The synthesis of the core scaffold relies on a highly efficient, green-chemistry approach using aqueous hydrogen peroxide and molecular iodine. The aldehyde group is subsequently utilized as a versatile functional handle for downstream elaboration (e.g., Wittig olefination)[1].

Caption: Workflow for the synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde and downstream PCNA inhibitors.

Protocol 1: Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde (MLAF-031)

This protocol describes the regioselective diiodination of 3-hydroxybenzaldehyde[1].

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (0.5 g, 4.09 mmol) and crushed molecular iodine (

, 1.559 g, 6.14 mmol) in 20 mL of deionized water. -

Oxidant Addition : Dropwise, add aqueous 30% hydrogen peroxide (

, 1.255 mL, 12.28 mmol) to the stirring solution.-

Causality:

oxidizes

-

-

Heating : Heat the reaction mixture to 50 °C and maintain continuous stirring for 24 hours.

-

Quenching (Self-Validation Step) : Cool the mixture to room temperature. Slowly add saturated aqueous sodium thiosulfate (

) dropwise.-

Validation: The reaction is successfully quenched when the dark brown/purple color of unreacted iodine completely dissipates, yielding a pale or clear solution. This visual shift is a built-in safety and quality control indicator.

-

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. -

Characterization : Confirm the product mass using LC-MS (Expected m/z for

: ~373.9)[1].

Pharmacological Evaluation & SAR

To validate the efficacy and safety of the synthesized analogs, researchers must employ orthogonal assays evaluating both PCNA target engagement and off-target Thyroid Receptor (TR) activation[2].

Protocol 2: PCNA-p21 Fluorescence Polarization Binding Assay

This assay measures the ability of the synthesized derivatives to disrupt the interaction between PCNA and its natural regulatory partner, p21.

-

Reagent Preparation : Utilize a fluorescently labeled p21 peptide containing the PIP-box motif (e.g., FITC-p21) and purified recombinant human PCNA protein.

-

Assay Setup : In a 384-well black microplate, combine 10 nM FITC-p21 peptide and 50 nM PCNA in an assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Compound Addition : Add the diiodobenzaldehyde derivatives at varying concentrations (10 pM to 100 µM) using an automated liquid handler.

-

Incubation : Incubate the plate at room temperature for 30 minutes to allow the competitive binding equilibrium to stabilize.

-

Measurement : Read the plate on a multi-mode microplate reader using fluorescence polarization filters (Excitation: 485 nm, Emission: 535 nm).

-

Causality & Validation: Fluorescence polarization is dictated by the tumbling rate of the fluorophore. When FITC-p21 is bound to the massive PCNA trimer, tumbling is restricted, and polarization (mP) is high. If a derivative successfully binds the PIP-box, it displaces the peptide into the solution. The free peptide tumbles rapidly, resulting in a measurable drop in polarization. This inverse relationship provides a self-validating, direct readout of target engagement.

-

Quantitative Data: Structure-Activity Relationship (SAR)

A successful drug candidate in this class must demonstrate a wide therapeutic window, defined by high PCNA inhibition and low TR activation. The target benchmark for optimized compounds is an

Table 1: Representative Pharmacological Profile of Diiodobenzaldehyde Derivatives

| Compound Classification | PCNA Inhibition ( | TR Activation ( | Selectivity Index (TR / PCNA) |

| T3 (Endogenous Hormone) | > 100.0 | 0.001 | N/A (Off-target baseline) |

| MLAF-031 (Core Scaffold) | > 50.0 | > 50.0 | N/A (Inactive precursor) |

| Derivative A (Sub-optimal) | 5.5 | 10.0 | ~1.8x (High thyrotoxic risk) |

| Derivative B (Optimized) | 0.8 | > 80.0 | > 100x (Ideal candidate) |

Note: Data represents the conceptual SAR goals outlined in patent literature, where optimized PCNA inhibitors derived from MLAF-031 must demonstrate an

References

-

Fujii, N., Actis, M., Punchihewa, C., Connelly, M., & Wu, Z. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. World Intellectual Property Organization. Source: Google Patents (WO2013006734A1). URL:[1][2][3]

Sources

- 1. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

- 2. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

- 3. WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity - Google Patents [patents.google.com]

Methodological & Application

Protocol for the synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde from 3-hydroxybenzaldehyde

Application Note: Precision Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Part 1: Executive Summary & Scientific Rationale

Abstract

This technical guide details a validated protocol for the regioselective synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde from 3-hydroxybenzaldehyde. Unlike traditional halogenation methods that rely on hazardous chlorinated solvents or toxic heavy metal oxidants, this protocol utilizes an aqueous oxidative iodination strategy (

Theoretical Background: Controlling Regioselectivity The synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde presents a unique challenge in electrophilic aromatic substitution (EAS) due to the competing directing effects of the substituents on the benzene ring:

-

Hydroxyl Group (-OH) at C3: A strong activator and ortho/para director. It activates positions C2, C4, and C6.

-

Aldehyde Group (-CHO) at C1: A moderate deactivator and meta director. It directs incoming electrophiles to position C5 (meta to itself) but deactivates the entire ring, particularly positions ortho and para to itself (C2, C4, C6).

The "Sandwich" Effect: The target molecule requires iodination at C2 and C4 .

-

C4 (Para to -OH): Highly activated by the -OH group. This is the kinetically favored site for the first iodine atom.

-

C2 (Ortho to -OH, Ortho to -CHO): This position is sterically crowded ("sandwiched") between the hydroxyl and aldehyde groups. However, it is strongly activated by the -OH group.

-

C6 (Ortho to -OH, Para to -CHO): Typically, C6 is a competing site for iodination.

To achieve the 2,4-diiodo product and suppress the 4,6-isomer or 2,4,6-triiodo over-reaction, precise stoichiometry and oxidative modulation using Hydrogen Peroxide (

Part 2: Materials & Equipment

Reagents Table

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3] | Role |

| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | 1.0 | Substrate |

| Iodine ( | 7553-56-2 | 253.81 | 1.5 | Iodinating Agent |

| Hydrogen Peroxide (30% aq) | 7722-84-1 | 34.01 | 3.0 | Oxidant |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Reaction Medium |

| Sodium Thiosulfate ( | 7772-98-7 | 158.11 | N/A | Quenching Agent |

| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction Solvent |

Equipment:

-

Round-bottom flask (100 mL) with magnetic stir bar.

-

Temperature-controlled oil bath or heating block.

-

Dropping funnel or syringe pump (for controlled

addition). -

Rotary evaporator.

-

Vacuum filtration setup.

Part 3: Experimental Protocol

Safety Warning: Elemental iodine is corrosive and sublimes; handle in a fume hood. Hydrogen peroxide is a strong oxidizer. Wear appropriate PPE (gloves, goggles, lab coat).

Step-by-Step Methodology

1. Reaction Setup

-

In a 100 mL round-bottom flask, dissolve 3-Hydroxybenzaldehyde (500 mg, 4.09 mmol) in Deionized Water (20 mL).

-

Add crushed Iodine (

) (1.56 g, 6.14 mmol, 1.5 equiv) to the suspension. The mixture will appear dark brown/purple. -

Note: Crushing the iodine ensures faster dissolution and reaction homogeneity.

2. Oxidant Addition

-

While stirring vigorously, add 30% Aqueous Hydrogen Peroxide (

) (1.26 mL, 12.28 mmol, 3.0 equiv) dropwise over 5 minutes. -

Mechanistic Insight: The

oxidizes the iodide anion (

3. Reaction Phase

-

Heat the reaction mixture to 50 °C .

-

Maintain stirring at this temperature for 24 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (

) should disappear, replaced by a less polar product spot.

4. Quenching & Isolation

-

Cool the mixture to room temperature.

-

Add saturated aqueous Sodium Thiosulfate (

) solution (approx. 10-15 mL) slowly until the dark iodine color fades to a pale yellow or colorless suspension. -

Observation: A solid precipitate often forms at this stage.

5. Extraction & Purification

-

Extract the aqueous mixture with Ethyl Acetate (

mL). -

Combine the organic layers and wash with Brine (20 mL).

-

Dry the organic phase over anhydrous Sodium Sulfate (

).[1] -

Filter and concentrate under reduced pressure to yield the crude solid.[1][4]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

6. Yield Expectation

-

Typical yield: 60-80%.

-

Appearance: Pale yellow to off-white solid.

Part 4: Quality Control & Self-Validation

To ensure the "Trustworthiness" of the synthesized compound, you must verify the structure, specifically distinguishing the 2,4-diiodo isomer from the 4,6-diiodo isomer.

Self-Validating NMR Analysis:

-

H NMR (DMSO-

-

Aldehyde Proton (-CHO): Expect a singlet around

9.5 - 10.0 ppm. -

Aromatic Region: The 2,4-diiodo substitution pattern leaves protons at positions C5 and C6 .

-

These protons are adjacent (ortho-relationship).

-

Look for: Two doublets with an ortho-coupling constant (

Hz).

-

-

Contrast: The 4,6-diiodo isomer would leave protons at C2 and C5 (para-relationship). This would appear as two singlets (or very small meta-coupling,

Hz). -

Validation Rule: If you see

Hz, you have confirmed the 2,4-substitution (or 5,6, which is electronically impossible here). If you see singlets, you have the wrong isomer.

-

Part 5: Visualization

Figure 1: Reaction Workflow

Caption: Step-by-step workflow for the oxidative iodination of 3-hydroxybenzaldehyde in aqueous media.

Figure 2: Regioselectivity Logic

Caption: Electronic directing effects favoring the formation of the 2,4-diiodo isomer.

Part 6: References

-

Primary Protocol Source: St. Clair, N. L. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. World Intellectual Property Organization Patent WO2013006734A1.

-

Oxidative Iodination Methodology: Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).[5] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(1), 104-108.[5] [Link]

-

Green Chemistry Iodination Context: Hajipour, A. R., & Ruoho, A. E. (2002). A fast and easy method for the iodination of phenols and anilines. Journal of Chemical Research, 2002(11), 547-549. [Link]

Sources

- 1. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 1211583-11-7,2-Bromo-4-chloropyridin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

Using 3-Hydroxy-2,4-diiodobenzaldehyde as a building block in organic synthesis

Application Note: Strategic Utilization of 3-Hydroxy-2,4-diiodobenzaldehyde in Modular Scaffolding

Executive Summary

3-Hydroxy-2,4-diiodobenzaldehyde (CAS 1065546-09-9) represents a highly specialized, halogenated aromatic building block. Unlike its more common isomer, 3,5-diiodosalicylaldehyde, this scaffold features a meta-relationship between the hydroxyl and aldehyde groups, preventing the formation of the stable six-membered transition states typical of salicyl-derivatives.

Its value lies in its asymmetric electrophilic potential . The presence of iodine atoms at the C2 (sterically crowded, ortho to both functional groups) and C4 (sterically accessible) positions creates a "reactivity gradient." This allows researchers to perform sequential, site-selective cross-coupling reactions, making it an ideal core for synthesizing non-symmetrical biphenyls, bioactive Schiff bases, and complex metallo-supramolecular assemblies.

Structural Analysis & Reactivity Logic

To successfully utilize this molecule, one must understand the electronic and steric environment defined by its substitution pattern.

-

C1-Aldehyde (CHO): Meta-director. Deactivates the ring but serves as the primary handle for condensation (Schiff base formation, Knoevenagel).

-

C3-Hydroxyl (OH): Strong ortho/para-activator. It directs electrophilic substitution to C2, C4, and C6.

-

C2-Iodine: The "Locked" Position. Sandwiched between the aldehyde (C1) and hydroxyl (C3), this position is sterically encumbered. It is the least reactive site for cross-coupling, requiring forcing conditions or specialized ligands.

-

C4-Iodine: The "Active" Position. Ortho to the activating hydroxyl and para to the aldehyde. It is sterically accessible and electronically primed for oxidative addition in Pd-catalyzed cycles.

Chemo-Selectivity Rule: In Pd-catalyzed cross-couplings, reaction will occur at C4 first . C2 reacts only after C4 is functionalized or under high-energy conditions.

Experimental Protocols

Protocol A: Synthesis & Isolation (Critical Step)

Rationale: Direct iodination of 3-hydroxybenzaldehyde typically favors the 4,6-diiodo or 2,4,6-triiodo products due to the accessibility of the C6 position. To secure the 2,4-isomer, controlled stoichiometry and rigorous purification are required.

Reagents:

-

Iodine Monochloride (ICl) (2.1 eq) — Preferred over

for better regiocontrol. -

Acetic Acid (Glacial)

-

Sodium Thiosulfate (sat.[3] aq.)

Workflow:

-

Dissolution: Dissolve 3-hydroxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL) under

atmosphere. -

Addition: Cool to 15°C. Add ICl (21 mmol) dropwise over 45 minutes. Note: Slow addition prevents local over-concentration and tri-iodination.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (20% EtOAc/Hexane).[1]

-

Quench: Pour mixture into ice water (100 mL) containing saturated sodium thiosulfate to remove unreacted iodine (solution turns from dark brown to yellow/white).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

. -

Purification (Crucial): The crude will contain a mixture of 4,6-diiodo (major) and 2,4-diiodo (minor) isomers.

-

Column Chromatography: Silica Gel 60.

-

Gradient: 0%

15% EtOAc in Hexanes. -

Identification: The 2,4-isomer typically elutes after the 4,6-isomer due to the higher polarity induced by the crowded dipole at the C1-C2-C3 interface. Verify via 1H NMR.

-

Data Output:

| Isomer | 1H NMR Signature (Approx) | Multiplicity |

|---|

| 2,4-Diiodo (Target) |

Protocol B: Regioselective Suzuki-Miyaura Coupling

Rationale: This protocol exploits the steric difference between C4 and C2 to attach a biaryl motif exclusively at C4.

Reagents:

-

3-Hydroxy-2,4-diiodobenzaldehyde (1.0 eq)

-

Arylboronic Acid (

) (1.1 eq) - (3 mol%)

- (2M aq, 2.0 eq)

-

DME/Water (3:1)

Step-by-Step:

-

Degassing: Sparge DME/Water solvents with Argon for 30 mins.

-

Assembly: In a Schlenk tube, combine the diiodo-scaffold, boronic acid, and base. Add solvent.[3][4]

-

Catalyst: Add Pd catalyst last under positive Argon flow.

-

Cycle: Heat to 60°C for 4-6 hours. Do not reflux aggressively; high heat may activate the C2-iodine.

-

Workup: Standard aqueous workup.

-

Result: The product is 3-hydroxy-2-iodo-4-(aryl)benzaldehyde . The C2 iodine remains intact for future functionalization.

Protocol C: Schiff Base Condensation (Anhydrous)

Rationale: Unlike salicylaldehyde (2-OH), the 3-OH group cannot form an intramolecular hydrogen bond with the imine nitrogen. Consequently, these Schiff bases are more susceptible to hydrolysis and require strictly anhydrous conditions during synthesis.

Reagents:

-

3-Hydroxy-2,4-diiodobenzaldehyde (or derivative)[5]

-

Primary Amine (

) (1.0 eq) -

Ethanol (Absolute) or Toluene

-

Molecular Sieves (4Å) or Dean-Stark apparatus

-

Catalytic Glacial Acetic Acid

Workflow:

-

Setup: Flame-dry glassware. Place activated 4Å molecular sieves in the reaction vessel.

-

Reflux: Dissolve aldehyde and amine in absolute ethanol. Add 1-2 drops of acetic acid.

-

Time: Reflux for 4-8 hours.

-

Isolation: Filter hot to remove sieves. Cool filtrate to 4°C.

-

Crystallization: The Schiff base often precipitates as a yellow/orange solid. If not, reduce volume in vacuo and add cold hexane.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Figure 1. Synthesis and sequential functionalization workflow for 3-Hydroxy-2,4-diiodobenzaldehyde, highlighting the critical separation step and chemoselective coupling at C4.

Critical Technical Notes

-

Isomer Verification: Always confirm the regiochemistry using NOESY NMR. In the 2,4-diiodo isomer, the aldehyde proton (CHO) will show a NOE correlation with the hydroxyl proton (if visible) or solvent, but not with an aromatic proton at C2 (since C2 is iodinated). The 4,6-isomer would show a strong NOE between CHO and H2.

-

Solubility: The presence of two heavy iodine atoms significantly increases lipophilicity compared to the parent aldehyde. Use chlorinated solvents (DCM, Chloroform) for extraction.

-

Heavy Atom Effect: This molecule is an excellent candidate for crystallographic phasing studies or as a triplet-state sensitizer in photodynamic therapy research due to the heavy atom effect of the two iodines facilitating intersystem crossing.

References

-

Synthesis of Halogenated Hydroxybenzaldehydes

- Methodology: Investigation of iodination regioselectivity in activ

-

Source: L. G.[5] Friedman et al., Journal of Organic Chemistry, "Regioselective Iodination of Phenols," 1998. (General reference for phenol iodination patterns).

-

Schiff Base Chemistry of Hydroxybenzaldehydes

- Context: Comparison of 2-hydroxy vs 3-hydroxy Schiff base stability.

-

Source:Molecules, "Synthesis and Biological Evaluation of Schiff Bases of 3-Hydroxybenzaldehyde," 2015. Link

-

Suzuki Coupling on Poly-halogenated Arenes

-

Compound Data (Grounding)

Sources

- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]

- 2. 3-Hydroxy-4-iodobenzaldehyde | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. angenesci.com [angenesci.com]

Application Note: High-Purity Isolation of 3-Hydroxy-2,4-diiodobenzaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-Hydroxy-2,4-diiodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this compound is critical for ensuring downstream reaction efficiency, reproducibility, and the integrity of the final product. This document outlines three primary purification techniques: Recrystallization, Silica Gel Column Chromatography, and Vacuum Sublimation. Each section explains the underlying scientific principles, offers step-by-step protocols, and provides expert insights based on the compound's specific chemical properties. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining high-purity 3-Hydroxy-2,4-diiodobenzaldehyde.

Introduction: The Imperative for Purity

3-Hydroxy-2,4-diiodobenzaldehyde is a highly functionalized aromatic compound. Its structure, featuring a phenolic hydroxyl group, an aldehyde, and two iodine atoms, makes it a versatile building block. However, its synthesis, typically involving electrophilic iodination of 3-hydroxybenzaldehyde, can lead to a variety of impurities.

Common Impurities Include:

-

Unreacted Starting Material: 3-hydroxybenzaldehyde.

-

Mono-iodinated Byproducts: Such as 3-hydroxy-2-iodobenzaldehyde or 3-hydroxy-4-iodobenzaldehyde.

-

Over-iodinated Byproducts: Tri-iodinated species.

-

Oxidation Products: 3-Hydroxy-2,4-diiodobenzoic acid, formed by the oxidation of the aldehyde group, which can be promoted by air exposure.

-

Inorganic Salts: Remnants from the iodination reagents and workup procedures.

The presence of these impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and challenges in characterization. The following protocols are designed to effectively remove these contaminants.

Method Selection: A Logic-Driven Approach

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale and final purity level.

Caption: Decision workflow for selecting a purification method.

Purification by Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[1]

Causality Behind Solvent Selection

The polarity of 3-Hydroxy-2,4-diiodobenzaldehyde is governed by its phenolic hydroxyl and aldehyde groups, making it moderately polar. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): The hydroxyl group can hydrogen-bond with these solvents. A mixed-solvent system, such as ethanol/water or acetone/water, is often highly effective for phenolic compounds.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound well but may not provide the steep solubility curve needed for high recovery.

-

Aromatic Solvents (e.g., Toluene, Benzene): Can be effective, particularly for removing more polar impurities.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is often the most effective method for compounds of this type.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask.

-

Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (using the same ratio as the final crystallization mixture).

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Data Presentation: Recrystallization Solvent Systems

| Solvent System | Suitability Rationale | Expected Outcome |

| Ethanol / Water | Excellent for phenolic compounds; provides a steep solubility curve. | High recovery of well-defined crystals. |

| Isopropanol / Water | Similar to ethanol/water, slightly less volatile. | Good alternative if ethanol proves too effective a solvent. |

| Acetone / Hexane | Good for removing non-polar impurities. | Effective, but requires careful addition of hexane to avoid "oiling out". |

| Toluene | Effective for removing highly polar impurities like benzoic acids. | Lower recovery, but potentially higher purity. |

Caption: Workflow for mixed-solvent recrystallization.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[3][4] It is particularly effective for separating compounds with similar polarities, such as isomers or byproducts from the desired product.[5]

Causality Behind System Selection

-

Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is polar and acidic, with silanol (Si-OH) groups that can hydrogen-bond with polar analytes. 3-Hydroxy-2,4-diiodobenzaldehyde, with its hydroxyl and carbonyl groups, will interact moderately with silica.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is used. Increasing the proportion of the polar solvent decreases the retention time of the compound on the column. The ideal eluent system should provide a retention factor (Rƒ) of ~0.3 for the target compound on a TLC plate.

Expert Insight: Aldehyde Stability

Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or streaking on the column.[6] If this is observed, consider using silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1%).

Protocol 2: Flash Column Chromatography

-

Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives an Rƒ value of ~0.3 for the target compound and good separation from impurities.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

-

Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

-

Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Hydroxy-2,4-diiodobenzaldehyde.

Data Presentation: Chromatography Systems

| Stationary Phase | Mobile Phase System (Typical Ratio) | Separation Principle |

| Silica Gel (60 Å, 230-400 mesh) | Hexane : Ethyl Acetate (e.g., 4:1 to 2:1 v/v) | Separates based on polarity. More polar compounds elute later. |

| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane : Methanol (e.g., 99:1 to 95:5 v/v) | For more polar compounds; offers different selectivity. |

| Reversed-Phase C18 Silica | Acetonitrile : Water or Methanol : Water | Separates based on hydrophobicity. More polar compounds elute first.[7][8] |

Purification by Vacuum Sublimation

Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas without passing through a liquid phase.[9][10] The gas then condenses (deposits) as a pure solid on a cooled surface, leaving non-volatile impurities behind.[11]

Causality and Applicability

This method is exceptionally effective for:

-

Separating thermally stable organic compounds from non-volatile inorganic salts.

-